molecular formula C15H25N3 B1427190 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine CAS No. 1468596-71-5

2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine

Cat. No.: B1427190
CAS No.: 1468596-71-5
M. Wt: 247.38 g/mol
InChI Key: OUXJQMXQYFBOKL-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine is a chemical compound that has gained popularity in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPBA and belongs to the class of phenylpiperazine derivatives.

Scientific Research Applications

Diabetes Treatment

A study highlighted the synthesis of beta-amino amides, including 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine derivatives, as dipeptidyl peptidase IV (DPP-IV) inhibitors for treating type 2 diabetes. These compounds showed promising potency, selectivity, and in vivo efficacy in animal models for diabetes treatment (Kim et al., 2005).

Antibacterial and Antifungal Activities

Another research focused on the synthesis of novel Mannich bases from N'-(2-Hydroxyphenyl)-N'-(4-Methylpiperazin-1-YL) Furan-2-Carbohydrazide, demonstrating their antibacterial and antifungal activities. These compounds were tested against various Gram-positive and Gram-negative bacteria, showing significant antimicrobial properties (Angamuthu et al., 2021).

Histamine H4 Receptor Ligands

Research on 2-aminopyrimidines, structurally similar to this compound, revealed their application as histamine H4 receptor (H4R) ligands. These compounds showed potential as anti-inflammatory agents and for pain relief in animal models, supporting the use of H4R antagonists in pain management (Altenbach et al., 2008).

Anticancer Activities

A study designed Mannich bases using 6-(4-phenylpiperazin-1-yl)pyridine-3-ylamine, a compound similar to this compound, to determine their anticancer activities. These compounds exhibited moderate cytotoxic activity against prostate cancer cell lines, indicating their potential as anticancer agents (Demirci & Demirbas, 2019).

Group 10 Metal Complexes as Catalysts

In another study, compounds structurally related to this compound were utilized to create group 10 metal complexes. These complexes showed promising results as catalysts for aryl-Cl activation and hydrosilane polymerization (Deeken et al., 2006).

Properties

IUPAC Name

2-methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3/c1-15(2,16)8-9-17-10-12-18(13-11-17)14-6-4-3-5-7-14/h3-7H,8-13,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXJQMXQYFBOKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN1CCN(CC1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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